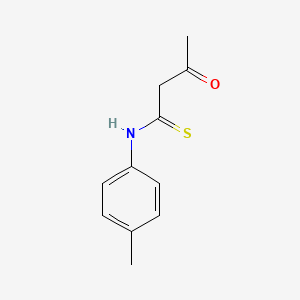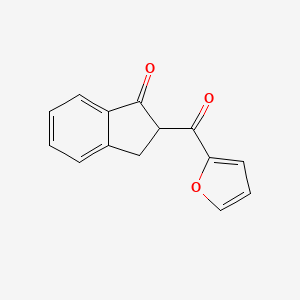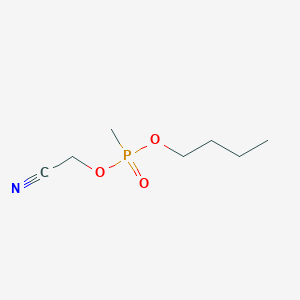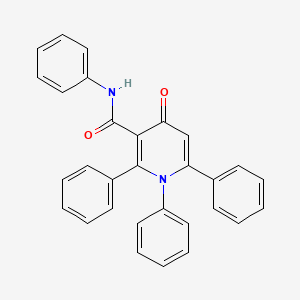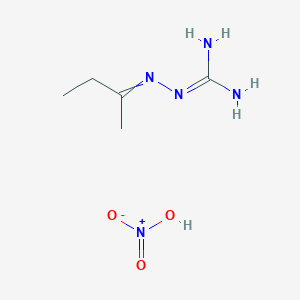
2-(Chloromethyl)-2-pentyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a chloromethyl group and a pentyl group attached to the dioxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane can be achieved through several methods. One common method involves the reaction of pentyl alcohol with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction parameters such as temperature and pressure are crucial for the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-2-pentyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dioxolanes, while oxidation and reduction reactions produce oxidized or reduced derivatives, respectively.
Scientific Research Applications
2-(Chloromethyl)-2-pentyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-2-pentyl-1,3-dioxolane involves its interaction with various molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The dioxolane ring provides stability and enhances the compound’s ability to interact with specific targets.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-dioxolane: Lacks the pentyl group, making it less hydrophobic.
2-(Bromomethyl)-2-pentyl-1,3-dioxolane: Similar structure but with a bromomethyl group instead of chloromethyl.
2-(Chloromethyl)-2-ethyl-1,3-dioxolane: Contains an ethyl group instead of a pentyl group.
Uniqueness
2-(Chloromethyl)-2-pentyl-1,3-dioxolane is unique due to the presence of both the chloromethyl and pentyl groups, which confer specific chemical and physical properties. The pentyl group increases the compound’s hydrophobicity, enhancing its interactions with hydrophobic environments and targets. The chloromethyl group provides a reactive site for various chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
57858-35-2 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
2-(chloromethyl)-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-9(8-10)11-6-7-12-9/h2-8H2,1H3 |
InChI Key |
HEWIOWATZOWYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(OCCO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)


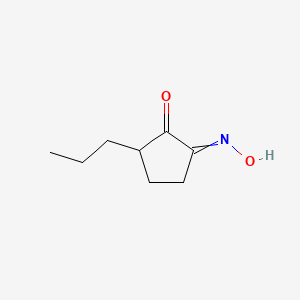
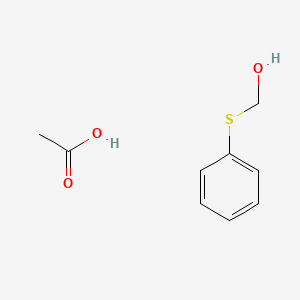
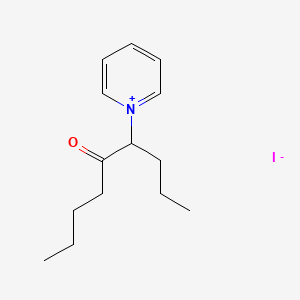
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
